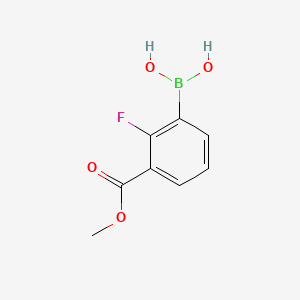

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

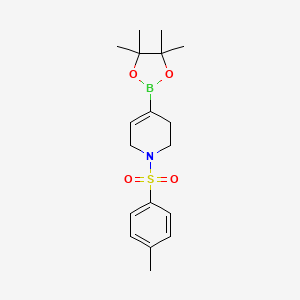

“2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the empirical formula C8H8BFO4 . It is a solid substance and is used in organic synthesis .

Molecular Structure Analysis

The molecular weight of “2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is 197.96 . The SMILES string representation of the molecule isCOC(C1=CC=CC(B(O)O)=C1F)=O . Physical And Chemical Properties Analysis

“2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is a solid substance . It is recommended to be stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction

It can be used as a reagent for the Tandem-type Pd (II)-catalyzed oxidative Heck reaction . This reaction is a key step in many organic synthesis processes .

Intramolecular C-H Amidation Sequence

This compound can also be used in the intramolecular C-H amidation sequence . This is a critical step in the synthesis of many complex organic molecules .

Copper-mediated Ligandless Aerobic Fluoroalkylation

It can be used in the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is important in the synthesis of fluoroalkylated compounds .

One-pot ipso-Nitration of Arylboronic Acids

This compound can be used in the one-pot ipso-nitration of arylboronic acids . This reaction is a key step in the synthesis of nitroaromatic compounds .

Hydrolysis

Phenylboronic pinacol esters, such as this compound, are only marginally stable in water and are susceptible to hydrolysis . This property is important in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are often used in the synthesis of biologically active compounds, suggesting they may influence a variety of biochemical pathways .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic esters is influenced by the ph of the environment, which can impact their stability and bioavailability .

Result of Action

Boronic acids are known to form reversible covalent bonds with biomolecules containing hydroxyl groups, which can potentially alter their function .

Action Environment

The action of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

(2-fluoro-3-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNQFICBQZRXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236867 |

Source

|

| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315476-07-3 |

Source

|

| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)